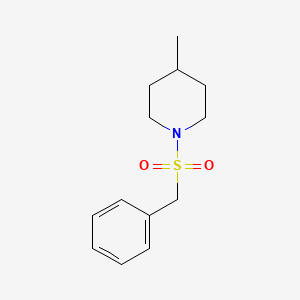

1-(Benzylsulfonyl)-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzylsulfonyl)-4-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzylsulfonyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a methyl group at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-methylpiperidine typically involves the reaction of 4-methylpiperidine with benzylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-methylpiperidine undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form the corresponding sulfide.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

1-(Benzylsulfonyl)-4-methylpiperidine exhibits significant pharmacological activity, particularly as a monoamine releasing agent. It has been shown to selectively release dopamine and norepinephrine, making it a candidate for further research in treating neuropsychiatric disorders .

Case Study: NMDA Antagonist

A derivative of this compound has been studied for its potential use as an NMDA antagonist, which could be beneficial in treating conditions such as psychosis and preventing neurodegeneration . This compound's pharmacological profile suggests it may offer therapeutic advantages over existing treatments.

Synthesis of Pharmaceutical Intermediates

The preparation method for (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine has been developed to enhance yield and efficiency. This compound serves as an intermediate in the synthesis of drugs targeting rheumatoid arthritis, showcasing the industrial relevance of piperidine derivatives .

Case Study: JAK Inhibitors

The synthesis of JAK inhibitors using derivatives of this compound has been documented, highlighting its role in developing therapies for autoimmune diseases . The streamlined synthesis process allows for more accessible production of these important pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical pathways. For example, it has been shown to inhibit the Hedgehog signaling pathway by blocking the activity of the Smoothened receptor . This inhibition can lead to the suppression of tumor growth in certain types of cancer.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-methylpiperidine can be compared with other piperidine derivatives such as:

1-(Benzylsulfonyl)piperidine: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.

4-Methylpiperidine: Lacks the benzylsulfonyl group, making it less versatile in chemical reactions.

1-(Benzylsulfonyl)-4-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group, which may alter its properties.

The presence of both the benzylsulfonyl and methyl groups in this compound makes it unique and potentially more effective in certain applications compared to its analogs.

Biological Activity

1-(Benzylsulfonyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Characterized by its piperidine ring and the presence of a benzylsulfonyl group, this compound has been studied for various pharmacological effects, particularly in relation to neurotransmitter systems and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is C20H25NO3S, with a molecular weight of approximately 359.5 g/mol. Its structure includes a six-membered nitrogen-containing ring (piperidine) that contributes to its biological activity. The combination of the benzylsulfonyl group with a methyl substituent enhances its chemical reactivity and potential interactions with biological targets .

Potential Anticancer Activity

Recent studies have highlighted the anticancer properties of piperidine derivatives. For instance, compounds structurally related to this compound have shown promising antiproliferative effects against various cancer cell lines. A notable example is the benzoylpiperidine fragment, which has demonstrated significant activity against breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . This suggests that similar mechanisms may be applicable to this compound.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Benzyl-4-methylpiperidin-3-ol | Lacks sulfonate group | Different reactivity and potential applications |

| 4-Methylpiperidine | Simpler structure without benzyl group | Different chemical properties and uses |

| N-Benzyl-1-[(4-chlorophenyl)methanesulfonyl]-N-methylpiperidine-4-carboxamide | Contains sulfonamide functionality | Potentially different pharmacological effects |

| 4-Benzylpiperidine | Fast onset of action | Known psychoactive effects |

This table illustrates how structural variations influence the pharmacological profile of related compounds, emphasizing the unique characteristics of this compound .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

- Antiproliferative Effects : In studies involving piperidine derivatives, compounds have shown significant inhibition of cancer cell growth. For example, modifications to piperidines have resulted in enhanced activity against various cancer types, suggesting that further exploration of this compound could yield similar results .

- Neurotransmitter Interaction : Research indicates that piperidine derivatives can modulate neurotransmitter systems. The ability of these compounds to act as receptor modulators may extend to this compound, warranting further investigation into its neuropharmacological profile .

Properties

Molecular Formula |

C13H19NO2S |

|---|---|

Molecular Weight |

253.36 g/mol |

IUPAC Name |

1-benzylsulfonyl-4-methylpiperidine |

InChI |

InChI=1S/C13H19NO2S/c1-12-7-9-14(10-8-12)17(15,16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |

InChI Key |

IIFZLLYUYNAEQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.